2-(Trifluoromethyl)thiophene-3-carboxylic acid
Description
Properties
IUPAC Name |
2-(trifluoromethyl)thiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O2S/c7-6(8,9)4-3(5(10)11)1-2-12-4/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFJKHXREWOWKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Subsequent Functionalization of Thiophene Core
A widely reported approach begins with selective halogenation of thiophene to obtain 2-bromothiophene derivatives, which serve as key intermediates for further functionalization.
- Halogenation of Thiophene: Thiophene is reacted in the presence of halohydrocarbons (e.g., methylene dichloride, trichloromethane, or tetrachloromethane) and hydrobromic acid at low temperatures (-10 to 0 °C). Bromopyridine salt is added gradually to control the reaction and selectively obtain 2-bromothiophene with high yield (88–95%).
| Solvent | Temperature (°C) | Yield of 2-Bromothiophene (%) | Notes |
|---|---|---|---|
| Tetrachloromethane | -5 | 95 | Highest yield observed |
| Methylene dichloride | -10 | 90 | Good yield, common solvent |
| Trichloromethane | 0 | 88 | Slightly lower yield |
- Reaction Conditions: Stirring below 0 °C for 3–4 hours ensures selectivity and prevents over-bromination. The reaction mixture is extracted, washed, and distilled to isolate pure 2-bromothiophene.
Formation of Diethyl Malonate Intermediate
The 2-bromothiophene intermediate undergoes a nucleophilic substitution with diethyl malonate in the presence of alkali metals (magnesium, sodium, potassium, or sodium ethylate) to form 2-(2-thiophene) diethyl malonate.
Procedure: Diethyl malonate and alkali metal are reacted at 90 °C for 2–3 hours, then warmed to 100 °C for 40–60 minutes to form the malonate salt. The toluene solution of 2-bromothiophene is added dropwise, and the mixture is heated at 100–120 °C for 6–8 hours to complete the substitution.
Advantages: This step allows for regioselective functionalization at the 3-position of the thiophene ring, setting the stage for carboxylation.
Saponification and Decarboxylation to Yield Thiophene Carboxylic Acid
The diethyl malonate intermediate is subjected to saponification under alkaline conditions in alcoholic solvents (methanol, ethanol, isopropanol, or propanol), followed by acidification and decarboxylation to yield the thiophene carboxylic acid.
Saponification: Conducted by refluxing the intermediate in alcoholic solvent with sodium hydroxide or potassium hydroxide for 3–4 hours. Alcoholic solvents dissolve both the alkali and the intermediate, enhancing reaction rate.
Decarboxylation: After removal of solvent, acid (sulfuric acid or hydrochloric acid) is added, and the mixture is refluxed for another 3–4 hours to achieve decarboxylation and formation of the carboxylic acid.
Isolation: The product is extracted, washed, dried, and recrystallized to obtain pure 2-thiophenecarboxylic acid.
Introduction of the Trifluoromethyl Group
While the above steps focus on preparing thiophene-3-carboxylic acid, the trifluoromethyl group at the 2-position is introduced using trifluoromethylation reagents.
Common Precursors: Ethyl 2,2,2-trifluoroacetate and trifluoroacetyl compounds serve as trifluoromethyl sources in condensation reactions to form trifluoromethyl-substituted pyridines and thiophenes.
Cyclocondensation Route: For example, cyclocondensation of trifluoromethylated ketoesters with appropriate aldehydes can yield trifluoromethyl-substituted heterocycles, which can be further oxidized or functionalized to carboxylic acids.
Alternative Routes: Direct trifluoromethylation of thiophene derivatives using electrophilic trifluoromethylating agents or radical trifluoromethylation under photochemical or metal-catalyzed conditions is also reported in literature, though specific protocols for 2-(trifluoromethyl)thiophene-3-carboxylic acid are less common and require optimization.
Comparative Analysis of Preparation Routes
| Step | Method Description | Advantages | Limitations |
|---|---|---|---|
| Halogenation of Thiophene | Bromination using halohydrocarbon + HBr | High selectivity and yield | Requires low temperature control |
| Malonate Substitution | Reaction with diethyl malonate and alkali | Regioselective functionalization | Requires careful temperature control |
| Saponification & Decarboxylation | Alkaline hydrolysis and acid-induced decarboxylation | Mild conditions, good yields | Multiple steps, solvent removal needed |
| Trifluoromethyl Introduction | Use of trifluoroacetate or trifluoromethylating agents | Efficient trifluoromethyl incorporation | Specialized reagents, reaction optimization |
Summary of Research Findings and Practical Notes
The preparation method involving bromination of thiophene followed by malonate substitution and saponification is well-established for preparing thiophene-3-carboxylic acid derivatives with good yield and purity.
Introduction of the trifluoromethyl group is typically done via condensation with trifluoromethyl ketoesters or direct trifluoromethylation, with ethyl 2,2,2-trifluoroacetate serving as a key precursor.
Reaction conditions such as temperature control (below 0 °C for bromination), choice of solvents (alcoholic solvents for saponification), and choice of reagents (alkali metals for malonate substitution) are critical for optimizing yield and minimizing impurities.
The described methods avoid harsh conditions such as high pressures, anhydrous or oxygen-free environments, and toxic reagents, making them suitable for scale-up and industrial production.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Pharmaceutical Development
Key Applications:
- Antimicrobial and Anticancer Properties: Research indicates that 2-(trifluoromethyl)thiophene-3-carboxylic acid exhibits significant antimicrobial and anticancer activities. The trifluoromethyl substitution enhances its lipophilicity, improving membrane penetration and interaction with target proteins, which is crucial for drug development aimed at specific biological pathways .
- Synthesis of Therapeutic Agents: The compound serves as an important building block in synthesizing pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents .
Case Study:
A study investigating the compound's efficacy as an anticancer agent demonstrated its ability to inhibit cancer cell proliferation in vitro. The mechanism was linked to its interaction with specific enzymes involved in cellular signaling pathways.
Material Science
Key Applications:
- Advanced Materials Production: The unique chemical structure allows for the creation of materials with enhanced thermal stability and electrical properties, making it valuable in electronics .
- Polymer Synthesis: It is used in the production of polymers that require specific properties, such as increased durability or resistance to environmental factors.
Data Table: Properties of Materials Synthesized from this compound
| Property | Value | Application Area |
|---|---|---|
| Thermal Stability | High | Electronics |
| Electrical Conductivity | Moderate | Conductive Polymers |
| Mechanical Strength | Enhanced | Structural Materials |
Agricultural Chemistry
Key Applications:
- Agrochemical Development: The compound is explored for its potential use in developing agrochemicals such as herbicides and fungicides that effectively control pests while minimizing environmental impact .
- Sustainable Practices: Its use in agrochemicals aligns with sustainable practices aimed at reducing chemical runoff and enhancing crop yield.
Case Study:
Research on the application of this compound in agrochemicals revealed its effectiveness as a herbicide with lower toxicity profiles compared to traditional chemicals. Field trials demonstrated improved crop resilience against common pests.
Fluorine Chemistry
Key Applications:
- Synthesis of Fluorinated Compounds: As a fluorinated compound, it plays a significant role in synthesizing other fluorinated chemicals important for various applications, including refrigerants and solvents .
- Chemical Reactivity: The trifluoromethyl group enhances reactivity, allowing for diverse chemical transformations.
Data Table: Chemical Reactions Involving this compound
| Reaction Type | Example Products | Conditions |
|---|---|---|
| Oxidation | Sulfoxides, Sulfones | Hydrogen peroxide |
| Reduction | Alcohols, Aldehydes | Lithium aluminum hydride |
| Substitution | Various functional groups | Halogens or organometallic compounds |
Mechanism of Action
The mechanism by which 2-(Trifluoromethyl)thiophene-3-carboxylic acid exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biological molecules, influencing various pathways and processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 2-(Trifluoromethyl)thiophene-3-carboxylic acid with structurally similar compounds:
Key Observations :
- The -CF₃ group increases molecular weight by ~68 g/mol compared to non-fluorinated analogs.
- Positional isomers (e.g., 2-CF₃ vs. 4-CF₃) exhibit distinct electronic properties due to differences in conjugation with the carboxylic acid group .
- Fluorinated derivatives generally show enhanced metabolic stability and lipophilicity, making them favorable in drug design .
Reactivity and Functionalization
- Electrophilic Aromatic Substitution : The -CF₃ group deactivates the thiophene ring, directing subsequent substitutions to specific positions. For example, bromination of thiophene-3-carboxylic acid (b) occurs at position 2 when using n-BuLi .
- Coordination Chemistry: Thiophene carboxylic acids form stable complexes with metals.
Biological Activity
2-(Trifluoromethyl)thiophene-3-carboxylic acid is an organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and potential applications based on recent research findings.
Overview of the Compound
- Chemical Structure : this compound has the molecular formula C₆H₃F₃O₂S. The presence of a trifluoromethyl group significantly enhances its chemical reactivity and biological activity.
- Synthesis : The compound is synthesized through trifluoromethylation followed by carboxylation of thiophene derivatives, often utilizing reagents such as trifluoromethyl iodide in the presence of bases like cesium carbonate.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. The trifluoromethyl group enhances its lipophilicity, allowing better interaction with microbial membranes, which can disrupt cellular functions.
2. Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In vitro assays have shown that it can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, thiophene derivatives have demonstrated IC₅₀ values in the low micromolar range for these enzymes, indicating potent inhibitory effects .
Table 1: Summary of Anti-inflammatory Activity
| Compound | Target Enzyme | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Thiophene Derivative A | COX-1 | 6.0 | Inhibition of prostaglandin synthesis |
| Thiophene Derivative B | LOX | 29.2 | Blocking leukotriene production |
| This compound | COX/LOX | TBD | TBD |
3. Potential in Drug Development
The compound's unique structure allows it to modulate various biological pathways. Research has indicated that it may enhance drug potency when incorporated into therapeutic agents due to its ability to interact with specific molecular targets. For example, studies have shown that compounds containing the trifluoromethyl group can significantly improve the efficacy of drugs targeting serotonin uptake and reverse transcriptase inhibition .
The biological activity of this compound is largely attributed to its interaction with various proteins and enzymes:
- Lipophilicity : The trifluoromethyl group increases the compound's affinity for hydrophobic regions in proteins, facilitating better binding to active sites.
- Enzyme Inhibition : The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by modulating gene expression pathways involved in inflammation .
Case Studies
- In Vivo Studies : In a mouse model of acute lung injury, derivatives of thiophene were able to reduce inflammation significantly, suggesting potential applications in treating respiratory conditions .
- Clinical Relevance : A study highlighted the effectiveness of thiophene-based compounds in reducing pain and inflammation comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), indicating their potential use in clinical settings .
Q & A
Basic: What are the critical safety precautions for handling 2-(Trifluoromethyl)thiophene-3-carboxylic acid in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves (inspected for permeability) and lab coats to prevent skin contact. Use respiratory protection (e.g., N95 masks) if ventilation is inadequate .
- Handling: Avoid inhalation of dust and contact with incompatible materials (strong acids, bases, oxidizing agents) to prevent hazardous reactions .
- Storage: Store in a cool, dry place under inert conditions (argon/nitrogen) to minimize decomposition. Use airtight containers to prevent moisture absorption .
- Emergency Measures: In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Use CHEMTREC emergency contacts for spills .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy: H and C NMR can confirm the trifluoromethyl group’s position (δ ~110-120 ppm for CF) and thiophene ring protons (δ 6.5-7.5 ppm) .
- FT-IR: Identify carboxylic acid O-H stretches (~2500-3300 cm), C=O (~1700 cm), and C-F vibrations (~1100-1200 cm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (exact mass: ~216.16 g/mol) and fragmentation patterns .
- X-ray Crystallography: Resolves crystal structure and hydrogen-bonding interactions in the solid state .
Advanced: How does the trifluoromethyl group influence the electronic properties and reactivity of the thiophene ring?
Answer:
- Electron-Withdrawing Effect: The -CF group increases the thiophene ring’s electrophilicity, directing electrophilic substitution to the 5-position and enhancing stability against oxidation .
- Reactivity Impact:
- Nucleophilic Substitution: Hindered due to reduced electron density; use directing groups (e.g., nitro) to activate specific positions .
- Cross-Coupling Reactions: Suzuki-Miyaura couplings require Pd catalysts (e.g., Pd(PPh)) and elevated temperatures (80-100°C) to overcome steric/electronic effects .
- Computational Validation: DFT calculations (e.g., HOMO-LUMO gaps) quantify electronic effects and predict regioselectivity .
Advanced: How can researchers resolve discrepancies in reported decomposition products under thermal stress?
Answer:
- Analytical Methods:
- Controlled Experiments: Replicate conditions (temperature, atmosphere) from conflicting studies. For example, inert atmospheres (N) reduce oxidative byproducts .
- Cross-Validation: Compare results with analogous compounds (e.g., 3-methylthiophene derivatives) to isolate CF-specific effects .
Basic: What are the optimal conditions for synthesizing this compound to maximize yield?
Answer:
- Route 1:
- Route 2:
- Direct Fluorination: Use CFI/CuI catalysis on 3-bromothiophene-2-carboxylic acid at 120°C. Requires strict anhydrous conditions .
- Purification: Column chromatography (silica gel, hexane/EtOAc 3:1) removes unreacted starting materials .
Advanced: What strategies mitigate the electron-withdrawing effects of -CF3_33 during functionalization?
Answer:
- Protection/Deprotection: Temporarily protect the carboxylic acid group as a methyl ester to reduce deactivation during electrophilic substitution .
- Directed Metalation: Use lithium bases (e.g., LDA) to generate thiophene anions at specific positions, bypassing -CF’s deactivating influence .
- Microwave-Assisted Synthesis: Enhance reaction rates (e.g., amidation) by reducing activation energy barriers under controlled microwave irradiation .
Basic: How can researchers achieve high-purity this compound?
Answer:
- Recrystallization: Dissolve in hot ethanol (60°C) and cool slowly to -20°C. Purity >98% confirmed by HPLC .
- HPLC Purification: Use C18 columns with 0.1% TFA in acetonitrile/water (gradient elution) to separate trace impurities .
- Sublimation: For thermally stable batches, sublimate under vacuum (0.1 mbar, 150°C) to isolate crystalline product .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
